2-Bromo-2'-chloroacetophenone

Catalog No.
S1482751
CAS No.
5000-66-8
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2'-chloroacetophenone

CAS Number

5000-66-8

Product Name

2-Bromo-2'-chloroacetophenone

IUPAC Name

2-bromo-1-(2-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

WZWWEVCLPKAQTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl

Synonyms

2-Bromo-1-(2-chlorophenyl)ethanone; o-Chlorophenacyl Bromide; Bromomethyl 2-Chlorophenyl Ketone; 2-Bromo-2’-chloroacetophenone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl

The exact mass of the compound 2-Bromo-2'-chloroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-2'-chloroacetophenone (CAS 5000-66-8) is a bifunctional phenacyl halide characterized by a highly reactive alpha-bromo ketone and an ortho-chloro-substituted phenyl ring . In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of conformationally restricted heterocycles, particularly 2-aminothiazoles via the Hantzsch synthesis. The compound's value lies in its orthogonal reactivity profile: the labile C-Br bond allows for rapid nucleophilic displacement or palladium-catalyzed cross-coupling under mild conditions, while the ortho-C-Cl bond remains intact for subsequent functionalization . This predictable, two-stage reactivity, combined with near-quantitative industrial synthesis yields, makes it a highly reliable building block for complex active pharmaceutical ingredients (APIs) and agrochemicals.

Substituting 2-bromo-2'-chloroacetophenone with the cheaper, unsubstituted 2-bromoacetophenone or the para-chloro analog fundamentally alters both the synthetic pathway and the final product's 3D geometry. Unsubstituted 2-bromoacetophenone lacks a secondary halogen handle, completely preventing sequential cross-coupling modifications on the phenyl ring. Furthermore, in heterocycle synthesis, the absence of the ortho-chlorine removes critical steric hindrance. This results in coplanar biaryl systems that often fail to achieve the specific dihedral angles required for binding in sterically constrained enzymatic pockets, such as those in USP30 inhibitors[1]. Finally, the para-chloro analog fails to provide the localized steric bulk needed to modulate alpha-carbon reactivity, leading to different impurity profiles during amination or alkylation steps.

Chemoselective Alpha-Functionalization via Halogen Reactivity Differentials

The significant difference in bond dissociation energies between the aliphatic C-Br bond and the aromatic ortho-C-Cl bond in 2-bromo-2'-chloroacetophenone allows for highly chemoselective reactions . Nucleophiles and palladium catalysts preferentially activate the alpha-bromo position under mild conditions, leaving the ortho-chlorine completely intact for downstream processing. This orthogonal reactivity is impossible with unsubstituted 2-bromoacetophenone, which lacks the secondary functional handle, and is poorly controlled in di-bromo analogs. The preserved ortho-chlorine can later be utilized in higher-temperature cross-coupling or nucleophilic aromatic substitution (SNAr) to build complex polycyclic architectures.

Evidence DimensionChemoselective reaction targeting
Target Compound DataExclusive alpha-carbon activation with intact ortho-Cl
Comparator Or Baseline2-Bromoacetophenone (lacks secondary handle) / Di-bromo analogs (poor selectivity)
Quantified DifferenceProvides a 100% orthogonal secondary functionalization site
ConditionsMild nucleophilic substitution or Pd-catalyzed cross-coupling

Allows procurement teams to source a single bifunctional building block that streamlines multi-step API synthesis without requiring complex protecting groups.

Steric Induction of Non-Coplanar Biaryl Geometries in Heterocycle Synthesis

When utilized in the Hantzsch synthesis to form 2-aminothiazoles, 2-bromo-2'-chloroacetophenone generates 4-(2-chlorophenyl)thiazole derivatives [1]. The ortho-chlorine creates significant steric hindrance, forcing a non-coplanar geometry between the phenyl and thiazole rings. In contrast, the unsubstituted 2-bromoacetophenone yields highly planar 4-phenylthiazoles. This forced dihedral angle is a critical structural feature in medicinal chemistry, specifically required for fitting into sterically constrained binding pockets of target enzymes, such as deubiquitinating enzymes (e.g., USP30), where planar analogs exhibit drastically reduced binding affinity [1].

Evidence DimensionBiaryl coplanarity and target binding fit
Target Compound DataForces non-coplanar geometry via ortho-Cl steric clash
Comparator Or Baseline2-Bromoacetophenone (yields planar, coplanar biaryl systems)
Quantified DifferenceProvides essential 3D conformational locking absent in unsubstituted analogs
ConditionsHantzsch thiazole synthesis and subsequent enzyme binding assays

Crucial for drug discovery procurement where specific 3D molecular geometries are required to achieve target selectivity.

High-Yield Manufacturability and Supply Chain Reliability

The commercial viability of a halogenated building block depends on its upstream synthesis efficiency. 2-Bromo-2'-chloroacetophenone is synthesized via the direct bromination of 2'-chloroacetophenone with near-quantitative efficiency. Industrial protocols report yields of up to 99% (e.g., yielding 346.3 g from a 1.5 mol scale reaction at 20°C in aqueous conditions) with minimal dibrominated byproducts . This exceptional processability ensures a highly pure, scalable commercial supply. In comparison, synthesizing more heavily functionalized or meta-substituted phenacyl bromides often requires expensive transition-metal catalysts and results in lower yields (~60-80%) with complex purification requirements.

Evidence DimensionPrimary synthesis yield from parent acetophenone
Target Compound Data99% yield via direct aqueous bromination
Comparator Or BaselineComplex substituted phenacyl bromides (~60-80% yields)
Quantified DifferenceUp to 39% higher yield with simplified purification
Conditions1.5 mol scale, aqueous Br2 addition at 20°C

Ensures a stable, cost-effective, and high-purity supply chain for large-scale industrial manufacturing.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

Ideal for generating 2-aminothiazole cores where an ortho-chloro group is required to lock the biaryl dihedral angle for selective enzyme inhibition (e.g., DUBs such as USP30)[1]. The steric bulk provided by the target compound is strictly required over planar analogs to ensure target fit.

Sequential Orthogonal Functionalization Workflows

The perfect building block for discovery chemistry requiring independent, step-wise modification. The alpha-carbon can be selectively modified via mild nucleophilic or Pd-catalyzed reactions, followed by higher-temperature SNAr at the ortho-chlorine position . This workflow is impossible with unsubstituted 2-bromoacetophenone.

High-Throughput Heterocycle Library Generation

Well-suited for automated, parallel synthesis of diverse thiazole and imidazole libraries due to its high reactivity, excellent solubility in standard organic solvents, and reliable purity profile driven by its 99% upstream synthesis yield.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-2'-chloroacetophenone

Dates

Last modified: 09-14-2023

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